Glycerophospho-N-palmitoyl ethanolamine

Enzymology Lipid Metabolism N-Acylethanolamine Biosynthesis

GP-NPEA (CAS 100575-09-5) is a crucial tool for dissecting alternative NAE biosynthesis. Unlike PEA, its poor GDE7 substrate profile ensures cleaner metabolic flux analysis. Its pH-dependent LogD provides distinct LC-MS/MS retention, essential for accurate lipidomics. Ideal for stress biomarker and PKC inhibitor research. High-purity (>98%) ensures reliable quantification.

Molecular Formula C21H44NO7P
Molecular Weight 453.5 g/mol
CAS No. 100575-09-5
Cat. No. B597478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerophospho-N-palmitoyl ethanolamine
CAS100575-09-5
SynonymsGP-NAE; GP-NPEA
Molecular FormulaC21H44NO7P
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
InChIInChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27)
InChIKeyFIXMIXZULLAMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Glycerophospho-N-palmitoyl ethanolamine (CAS 100575-09-5): Essential Procurement Information for Lipid Mediator Research


Glycerophospho-N-palmitoyl ethanolamine (GP-NPEA, CAS 100575-09-5) is a naturally occurring N-acylated ethanolamine phospholipid with the molecular formula C21H44NO7P and a molecular weight of 453.55 g/mol . It serves as the direct glycerophospho-linked metabolic precursor to palmitoyl ethanolamide (PEA), an endogenous bioactive lipid mediator with established anti-inflammatory and analgesic properties . GP-NPEA belongs to the N-acylphosphatidylethanolamine (NAPE) family and is processed in mammalian tissues through enzymatic pathways that differ substantially from its downstream product PEA [1].

Why PEA or Other N-Acylethanolamines Cannot Substitute for GP-NPEA in Mechanistic or Analytical Workflows


GP-NPEA cannot be substituted by its downstream product palmitoyl ethanolamide (PEA) or other N-acylethanolamines because it occupies a fundamentally distinct node in the NAE biosynthetic cascade with different enzymatic susceptibility and chemical properties. GP-NPEA is a poor substrate for the calcium-dependent lyso-phospholipase D enzyme GDE7, which readily hydrolyzes structurally analogous N-acyl-lysophosphatidylethanolamines to generate bioactive NAEs [1]. Furthermore, GP-NPEA exhibits markedly different physicochemical behavior from PEA due to its glycerophosphate moiety, as evidenced by its computed pH-dependent LogD values that differ substantially from LogP, indicating ionization-dependent partitioning characteristics not shared by non-phosphorylated analogs . These biochemical and physicochemical distinctions render GP-NPEA uniquely suited for studies of NAPE-PLD-independent NAE biosynthesis, metabolic flux analysis, and as an authentic analytical reference standard for lipidomics workflows quantifying the NAPE/NAE axis.

Quantitative Differentiation Evidence: GP-NPEA Versus PEA and Related N-Acyl Ethanolamine Species


Enzymatic Resistance: GP-NPEA Is a Poor Substrate for GDE7, Unlike N-Acyl-Lysophosphatidylethanolamines

GP-NPEA demonstrates marked resistance to hydrolysis by glycerophosphodiesterase 7 (GDE7), a calcium-dependent lysoPLD that efficiently converts N-acyl-lysophosphatidylethanolamines into bioactive N-acylethanolamines. In HEK293 cells overexpressing recombinant human and mouse GDE7, the enzyme 'hardly hydrolyzed glycerophospho-N-palmitoylethanolamine' while exhibiting robust activity toward N-palmitoyl-, N-oleoyl-, and N-arachidonoyl-lysophosphatidylethanolamines, generating both the corresponding N-acylethanolamines and lysophosphatidic acids [1]. This enzymatic discrimination is further corroborated by enzyme classification databases that annotate GP-NPEA as a 'poor substrate' for this enzyme activity in both Mus musculus and Homo sapiens [2].

Enzymology Lipid Metabolism N-Acylethanolamine Biosynthesis

Endogenous Regulation: GP-NPEA Levels Decrease in Chronic Stress Models While PEA Pathways Are Altered

In a chronic unpredictable mild stress (CUMS) rat model of depression, metabolomics analysis revealed that GP-NPEA levels were significantly reduced in the prefrontal cortex of stressed animals relative to non-stressed controls [1]. This finding suggests that GP-NPEA itself, rather than only its downstream product PEA, may serve as a biomarker or functional node in stress-induced endocannabinoid system dysregulation. While the primary study reports the reduction in GP-NPEA, PEA is known to exert anti-inflammatory effects via PPAR-α activation and demonstrates distinct receptor pharmacology with low CB2 affinity and negligible CB1 affinity [2].

Neuroscience Metabolomics Endocannabinoid System

Physicochemical Distinction: pH-Dependent LogD of GP-NPEA Differs Substantially from Neutral LogP

GP-NPEA exhibits a computed LogP of 4.25, but its pH-dependent distribution coefficient (LogD) drops substantially to 0.75 at pH 5.5 and 0.67 at pH 7.4 . This marked decrease (approximately 3.5 log units) from LogP to LogD indicates that the glycerophosphate moiety undergoes significant ionization under physiological and mildly acidic conditions, imparting hydrophilic character that is absent in the neutral PEA molecule. In contrast, PEA lacks an ionizable phosphate group, resulting in more consistent lipophilicity across pH ranges.

Analytical Chemistry Lipidomics Sample Preparation

Functional Specificity: GP-NPEA-Containing Ether Lipids Exhibit PKC Inhibition Not Observed with Simpler Analogs

A semisynthetic ether phospholipid containing the glycerophospho-(N-palmitoyl)ethanolamine moiety, specifically 1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)-ethanolamine (sPNAE), inhibited protein kinase C (PKC) isolated from mouse brain in a dose-dependent manner with competitive kinetics relative to phosphatidylserine (Ki = 20 μM) . This same study demonstrated that sPNAE reduced the affinity of human melanoma BRO cells for phorbol ester binding, shifting the high-affinity Kd from 0.5 nM to 1.2 nM without altering Bmax values . In a separate functional assay using platelet aggregation, the ethanolamine plasmalogen analog bearing the N-palmitoyl residue (1-O-alk-1′-enyl-2-acetyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine) failed to inhibit PAF-, ADP-, or thrombin-induced platelet aggregation, whereas the PGE1-conjugated analog produced significant inhibition .

Signal Transduction Cancer Research Enzyme Inhibition

Validated Application Scenarios for GP-NPEA (CAS 100575-09-5) Based on Quantitative Evidence


Metabolic Flux Studies of NAPE-PLD-Independent NAE Biosynthesis

GP-NPEA is the optimal substrate for dissecting alternative NAE biosynthetic routes that bypass the canonical NAPE-PLD pathway. Because GP-NPEA is a poor substrate for GDE7 [1], researchers can use it to track the activity of glycerophosphodiesterase 1 (GDE1) and other enzymes in the multi-step NAPE→NAE conversion without confounding hydrolysis from calcium-dependent lysoPLD activity. This enzymatic specificity enables cleaner interpretation of metabolic labeling and inhibitor studies.

Targeted Lipidomics: Authentic Reference Standard for NAPE/NAE Axis Quantification

GP-NPEA serves as an essential authentic reference standard for LC-MS/MS lipidomics workflows quantifying N-acylphosphatidylethanolamine species. Its distinct chromatographic behavior, driven by pH-dependent ionization (LogD 0.67-0.75 at physiological pH versus LogP 4.25) , requires explicit retention time validation that cannot be extrapolated from PEA or other non-phosphorylated NAEs. Procurement of high-purity GP-NPEA (≥98-99%) enables accurate calibration curves for absolute quantification of this specific NAPE species in tissue extracts.

Neuroscience Research: Stress-Induced Endocannabinoid Dysregulation Biomarker Studies

GP-NPEA demonstrates differential regulation in the prefrontal cortex under chronic stress conditions [2], positioning it as a candidate biomarker or functional node in stress-related endocannabinoid system alterations. Researchers investigating depression, anxiety, or chronic stress models should procure GP-NPEA to validate and extend these metabolomics findings, particularly to distinguish between primary alterations in NAPE precursor pools versus downstream NAE effector molecules.

Signal Transduction: PKC Inhibition Scaffold Development

The glycerophospho-(N-palmitoyl)ethanolamine moiety, when incorporated into semisynthetic ether phospholipids, confers measurable PKC inhibitory activity (Ki = 20 μM) and modulates phorbol ester receptor binding affinity in cancer cells . For medicinal chemistry and pharmacology programs developing novel PKC-targeted agents, GP-NPEA and its structural analogs represent a validated starting scaffold with documented enzyme inhibition parameters and cellular binding data.

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